5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide
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Overview
Description
5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Mechanism of Action
Target of Action
The compound, also known as 5-bromo-N-(6-bromo-2-methylquinolin-4-yl)nicotinamide, primarily targets the EGFR and HER2 . These are proteins that play a crucial role in cell signaling pathways, particularly those involved in cell growth and differentiation.
Mode of Action
The compound interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and differentiation.
Biochemical Pathways
The affected pathways primarily involve cell growth and differentiation. By inhibiting EGFR and HER2, the compound disrupts these pathways, potentially leading to the inhibition of cell proliferation and induction of cell death .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in cell growth and differentiation. By inhibiting EGFR and HER2, the compound can disrupt normal cell signaling pathways, potentially leading to decreased cell proliferation and increased cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-methylquinoline followed by the formation of the carboxamide group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-methylquinoline: A precursor in the synthesis of the target compound.
5-bromo-2-methylquinoline: Another brominated quinoline derivative with similar properties.
N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide: A closely related compound without the additional bromine atom.
Uniqueness
5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide is unique due to the presence of two bromine atoms, which enhance its reactivity and potential biological activity. The dual bromination allows for more diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2N3O/c1-9-4-15(13-6-11(17)2-3-14(13)20-9)21-16(22)10-5-12(18)8-19-7-10/h2-8H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXANIJAJXZWRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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